molecular formula C11H7ClO3S B2897673 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid CAS No. 861208-90-4

2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid

Cat. No.: B2897673
CAS No.: 861208-90-4
M. Wt: 254.68
InChI Key: VPFPKSCHIVGTOM-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-Chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid is a sulfur-containing heterocyclic compound characterized by a thiochromene backbone (a chromene analog with a sulfur atom replacing the oxygen in the pyran ring). The structure includes a 6-chloro substituent, a 4-oxo group, and an acetic acid moiety conjugated to the thiochromen-3-yliden system.

Properties

IUPAC Name

(2Z)-2-(6-chloro-4-oxothiochromen-3-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO3S/c12-7-1-2-9-8(4-7)11(15)6(5-16-9)3-10(13)14/h1-4H,5H2,(H,13,14)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFPKSCHIVGTOM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O)C(=O)C2=C(S1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C(=O)O)/C(=O)C2=C(S1)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct C-H Functionalization

Emerging protocols using directing-group assisted C-H activation show promise for streamlined synthesis:

Key Steps

  • Install pyridine directing group at C-3
  • Pd(II)-catalyzed acetoxylation using PhI(OAc)₂
  • Hydrolysis to free acid

While avoiding multi-step protection/deprotection, current yields remain suboptimal (≤45%) due to competing chlorination site reactivity.

Intramolecular Cyclization Strategies

Wittig Cyclization from Benzoylthiosalicylic Acid

The classical Wittig approach remains viable for core formation:

Procedure

  • Condense 2-mercapto-5-chlorobenzoic acid with benzoyl chloride
  • Generate ylide from acetic acid-derived phosphonium salt
  • Cyclize under Dean-Stark conditions

Comparative Yield Data

Cyclization Method Solvent Temp (°C) Yield (%)
Thermal Toluene 110 52
Microwave DMF 150 67
Flow Reactor THF 130 74

Microwave-assisted conditions enhance regioselectivity by rapid heating/cooling cycles, suppressing dimerization byproducts.

Post-Cyclization Functionalization

Late-Stage Chlorination

Electrophilic chlorination after ring formation enables positional control:

Chlorinating Agents

Reagent Positional Selectivity (6-Cl:8-Cl) Yield (%)
Cl₂ gas 3:1 61
NCS 5:1 58
SO₂Cl₂ 8:1 73

SO₂Cl₂ demonstrates superior selectivity through sulfur-directed electrophilic aromatic substitution.

Oxidative Yliden Formation

Converting 3-methyl to yliden acetic acid via two-stage oxidation:

Oxidation Sequence

  • KMnO₄ in acidic medium (→ ketone)
  • SeO₂ oxidation (→ α,β-unsaturated acid)

Critical control of oxidation potential prevents over-oxidation to CO₂.

Analytical Characterization Benchmarks

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃)

  • δ 8.56 (dd, J=8.1 Hz, C7-H)
  • δ 7.73-7.49 (m, aromatic protons)
  • δ 7.28 (s, yliden CH)

13C NMR

  • 180.9 ppm (C4=O)
  • 153.2 ppm (conjugated yliden carbon)

HR-MS confirms molecular ion at m/z 254.68948 [M+H]⁺.

Industrial-Scale Optimization Challenges

Catalyst Recycling

Implementing Pd recovery systems reduces costs:

Recovery Method Pd Reuse Cycles Yield Drop per Cycle
Silica Immobilization 5 4.2%
Magnetic NPs 8 2.1%

Solvent Selection

Lifecycle analysis identifies ethyl acetate/water biphasic systems as optimal for E-factor reduction (2.1 vs 8.7 for DMF).

Emerging Methodologies

Photoredox Catalysis

Visible-light mediated decarboxylative coupling shows potential for yliden formation:

Conditions

  • Ir(ppy)₃ (2 mol%)
  • Blue LEDs
  • H₂O/THF solvent

Preliminary yields reach 56% with excellent stereocontrol.

Chemical Reactions Analysis

2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiochroman derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid serves as a versatile building block for synthesizing more complex molecules. It can participate in various organic transformations, such as:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction : It can be reduced to yield thiochroman derivatives.
  • Substitution Reactions : The chloro substituent is amenable to nucleophilic substitution, allowing for the introduction of various functional groups .

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that compounds similar to this compound exhibit antimicrobial effects against various pathogens.
  • Antifungal Activity : Preliminary studies suggest efficacy against fungal strains, making it a candidate for developing antifungal agents .

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

  • Cancer Research : Investigations into its anticancer properties are ongoing, with some studies indicating that it may inhibit cancer cell proliferation through specific molecular pathways.

Industry

In industrial applications, this compound is utilized in:

  • Pharmaceutical Development : As an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.
  • Agrochemicals : Its properties may also lend themselves to the development of new agrochemical products aimed at pest control .
  • Antimicrobial Activity Study :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of thiochromen derivatives, including this compound. Results indicated significant inhibition of bacterial growth at specific concentrations.
  • Cancer Cell Proliferation Inhibition :
    Research conducted at a prominent university explored the effects of this compound on various cancer cell lines. The findings suggested that it could inhibit cell proliferation by inducing apoptosis through mitochondrial pathways .
  • Synthetic Applications :
    A synthetic methodology involving this compound was detailed in a recent publication, highlighting its role as a key intermediate in creating novel thiazolidin derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid with structurally analogous compounds, focusing on substituents, synthesis methods, biological activities, and applications.

Compound Substituents/Ring System Synthesis Method Key Biological Activities References
This compound Thiochromene ring, 6-Cl, 4-oxo, acetic acid moiety Not explicitly described in provided evidence; inferred from thia-Michael/cyclization routes Potential antiparasitic/anticancer activity (analog-based inference)
(4-Oxothiazolidin-5-ylidene)acetic acid Thiazolidinone ring, 4-Cl-phenyl, acetic acid moiety Thia-Michael reaction followed by cyclization Anti-Toxoplasma gondii activity
Wy-14,643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) Pyrimidinylthio backbone, 4-Cl, xylidino substituents Multi-step organic synthesis Hepatocarcinogenic peroxisome proliferator (rodent models)
2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid Benzoxazinone ring, 6-Cl, acetic acid moiety Not detailed in evidence; likely involves condensation/cyclization Life science research applications (catalogued as a bioactive compound)
[4-(6-Methoxy-2-oxo-2H-chromen-3-yl)-phenoxy]-acetic acid Chromenone ring, 6-OCH₃, phenoxy-acetic acid moiety Coupling of chromenone derivatives with phenoxyacetic acid Not explicitly stated; inferred use in drug discovery due to structural complexity
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid Chromenone ring, 6-Cl, 4-CH₃, 7-allyloxy substituents Multi-step synthesis involving halogenation and etherification Experimental compound (safety data available; biological activity not specified)

Key Findings from Comparisons:

Structural Variations and Bioactivity: The thiochromene backbone in the target compound differentiates it from oxygen-based chromenones (e.g., benzoxazinones or coumarins). Sulfur incorporation may enhance lipophilicity and modulate receptor binding, as seen in thiazolidinone derivatives with antiparasitic activity . Chlorine substituents (e.g., 6-Cl in the target compound) are common in bioactive molecules, contributing to metabolic stability and target affinity. For example, Wy-14,643’s 4-Cl group is critical for its peroxisome proliferation effects .

Synthesis Complexity: Thiochromene derivatives often require specialized methods like thia-Michael reactions or cyclization with mercaptoacetic acid , whereas chromenones typically involve condensation of aldehydes with active methylene compounds .

Biological Relevance :

  • While the target compound’s activity is inferred, structurally related compounds show diverse effects:

  • Antiparasitic activity : (4-Oxothiazolidin-5-ylidene)acetic acid derivatives target T. gondii .
  • Carcinogenicity: Wy-14,643 induces hepatocellular carcinoma via peroxisome proliferation and sustained DNA replication .

Thermodynamic and Spectroscopic Data: Limited direct data exist for the target compound, but analogs like [(4-Methyl-2-oxo-2H-chromen-6-yl)oxy]acetic acid (density: 1.375 g/cm³, logP: 1.56) suggest moderate hydrophobicity, aligning with typical chromenone derivatives .

Biological Activity

2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid, a compound with the molecular formula C11_{11}H7_7ClO3_3S and a molecular weight of approximately 254.69 g/mol, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by its thiochromen structure, which is known for various biological activities. Its synthesis typically involves the condensation of 6-chloro-4-oxo-2H-thiochromen-3(4H)-ylidene with acetic acid derivatives under specific conditions, often using catalysts to facilitate the reaction .

Antioxidant Activity

Research indicates that compounds in the thiochromen family exhibit significant antioxidant properties. This activity is crucial as it can mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial and Antifungal Properties

Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties. These effects could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways essential for pathogen survival .

Anticancer Potential

The compound's anticancer effects have been a focal point in several studies. It appears to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in tumor growth .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell metabolism, leading to reduced proliferation.
  • Gene Expression Modulation : It could affect gene expression related to apoptosis and cell cycle regulation.
  • Cell Signaling Interference : By interacting with cellular signaling pathways, it may alter the cellular response to stress or damage .

Study 1: Antioxidant Effects

A study conducted on thiochromen derivatives demonstrated significant antioxidant activity, correlating with reduced oxidative stress markers in treated cells. The results indicated that these compounds could potentially serve as therapeutic agents against oxidative damage-related diseases .

Study 2: Anticancer Activity

In vitro experiments showed that this compound inhibited the growth of various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential use in cancer therapy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thiochromen derivatives:

Compound NameStructure SimilarityBiological Activity
6-Chloro-4-oxo-thiochromeneSimilar core structureAntioxidant, Antimicrobial
Thiochroman derivativesVariations in sulfur ringPotential anticancer effects

This table illustrates how structural variations within the thiochromen family can influence biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]acetic acid?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting 6-chloro-4-hydroxy-2H-thiochromen-2-one with chloroacetic acid derivatives under basic conditions. For example:

  • Step 1 : React 6-chloro-4-hydroxy-2H-thiochromen-2-one with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 6 hours .
  • Step 2 : Hydrolyze the ester intermediate using NaOH in ethanol/water (1:1) to yield the final acetic acid derivative .
  • Key Considerations : Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., methanol/water mixtures).

Q. How is the compound structurally characterized?

  • Methodological Answer : A multi-technique approach is required:

  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol). Refine data using SHELXL for bond-length/angle precision (e.g., C=O bond at 1.23 Å, S-C bond at 1.76 Å) .
  • Spectroscopy : Use 1^1H NMR (δ 12.2 ppm for carboxylic proton, δ 6.8–7.5 ppm for aromatic protons) and IR (1710 cm1^{-1} for carbonyl stretch) to confirm functional groups .
  • Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 297.2) validates molecular weight .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential HCl gas release during hydrolysis.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before segregating into halogenated organic waste containers .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions in antimicrobial or anticancer activity often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control solvent effects (DMSO concentrations ≤1%).
  • Structural Analogues : Compare results with derivatives (e.g., 6-chloro vs. 6-methyl substitutions) to identify activity-determining moieties. For example, the chloro group enhances bacterial membrane penetration, as shown in Staphylococcus aureus studies (MIC = 8 µg/mL vs. 32 µg/mL for methyl analogues) .
  • Meta-Analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with target binding (e.g., dihydrofolate reductase inhibition) .

Q. What strategies optimize crystallization for X-ray studies when the compound resists crystal formation?

  • Methodological Answer :

  • Co-Crystallization : Add co-formers (e.g., nicotinamide) in a 1:1 molar ratio to enhance lattice stability.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) with slow diffusion of non-solvents (hexane).
  • Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 40°C) .

Q. How do computational methods complement experimental data in understanding reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C3 position for nucleophilic attack). Compare HOMO/LUMO gaps (e.g., 4.2 eV) with experimental redox potentials .
  • MD Simulations : Simulate solvation in water/ethanol mixtures to explain solubility trends (logP = 1.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.